17,20-Dimethylisocarbacyclin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,20-Dimethylisocarbacyclin (DMIC) is a synthetic analogue of prostacyclin, a potent vasodilator and platelet aggregation inhibitor. DMIC has been studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, ischemia-reperfusion injury, and thrombosis.
Mecanismo De Acción
17,20-Dimethylisocarbacyclin activates the prostacyclin receptor, which is a G protein-coupled receptor that activates adenylate cyclase and increases intracellular cyclic AMP levels. This leads to vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. 17,20-Dimethylisocarbacyclin also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
17,20-Dimethylisocarbacyclin has been shown to reduce blood pressure in animal models of hypertension. 17,20-Dimethylisocarbacyclin also improves myocardial ischemia-reperfusion injury by reducing infarct size and improving cardiac function. 17,20-Dimethylisocarbacyclin inhibits platelet aggregation by activating the prostacyclin receptor. 17,20-Dimethylisocarbacyclin also inhibits smooth muscle cell proliferation, which may be beneficial in the prevention of restenosis after angioplasty. 17,20-Dimethylisocarbacyclin has anti-inflammatory effects by activating PPARγ and inhibiting NF-κB signaling. 17,20-Dimethylisocarbacyclin has also been shown to have anti-cancer effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17,20-Dimethylisocarbacyclin is a synthetic analogue of prostacyclin, which has a short half-life in vivo. 17,20-Dimethylisocarbacyclin has a longer half-life than prostacyclin, which may make it more suitable for therapeutic applications. 17,20-Dimethylisocarbacyclin is also more stable than prostacyclin, which can degrade rapidly in solution. However, 17,20-Dimethylisocarbacyclin is not commercially available and must be synthesized in the laboratory. 17,20-Dimethylisocarbacyclin is also expensive to synthesize and may not be feasible for large-scale production.
Direcciones Futuras
For 17,20-Dimethylisocarbacyclin research include the development of more efficient synthesis methods, the evaluation of 17,20-Dimethylisocarbacyclin in clinical trials for cardiovascular diseases, and the investigation of 17,20-Dimethylisocarbacyclin for its potential anti-inflammatory and anti-cancer effects. 17,20-Dimethylisocarbacyclin may also be studied for its potential applications in other diseases, such as pulmonary hypertension and renal disease.
Métodos De Síntesis
17,20-Dimethylisocarbacyclin can be synthesized by the reaction of prostacyclin with methyl iodide in the presence of a base. The reaction yields a mixture of isomers, which can be separated by chromatography. The final product is a white crystalline powder.
Aplicaciones Científicas De Investigación
17,20-Dimethylisocarbacyclin has been studied for its potential therapeutic applications in cardiovascular diseases. In animal models, 17,20-Dimethylisocarbacyclin has been shown to reduce blood pressure, improve myocardial ischemia-reperfusion injury, and inhibit platelet aggregation. 17,20-Dimethylisocarbacyclin has also been studied for its potential anti-inflammatory and anti-cancer effects.
Propiedades
Número CAS |
122168-74-5 |
---|---|
Nombre del producto |
17,20-Dimethylisocarbacyclin |
Fórmula molecular |
C22H36O4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
5-[(3aR,5S,6S,6aR)-5-hydroxy-6-[(E,3R)-3-hydroxynon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C22H36O4/c1-2-3-4-5-9-18(23)11-12-19-20-14-16(8-6-7-10-22(25)26)13-17(20)15-21(19)24/h11-13,17-21,23-24H,2-10,14-15H2,1H3,(H,25,26)/b12-11+/t17-,18-,19+,20-,21+/m1/s1 |
Clave InChI |
YEZIMJFDHJLYCT-DLPDBRSHSA-N |
SMILES isomérico |
CCCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=C2)CCCCC(=O)O)O)O |
SMILES |
CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
SMILES canónico |
CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
Sinónimos |
17,20-dimethylisocarbacyclin TEI 9063 TEI-9063 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.